Notoptol

描述

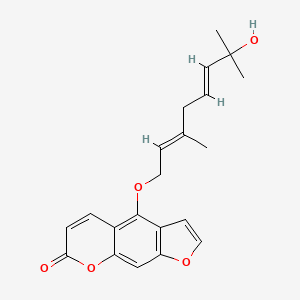

Notoptol (CAS: 88206-49-9; molecular formula: C₂₁H₂₂O₅) is a furanocoumarin derivative primarily isolated from Notopterygium incisum (羌活, Qianghuo) and Peucedanum alsaticum . It is recognized for its anti-inflammatory, antioxidant, and anti-arthritic properties, with applications in traditional Chinese medicine (TCM) formulations such as Qianghuo Shengshi Decoction (QHSSD) . This compound’s molecular structure features a coumarin core substituted with a monoterpenyloxy side chain at the C-5 position, which influences its bioactivity and binding affinity to target proteins .

属性

分子式 |

C21H22O5 |

|---|---|

分子量 |

354.4 g/mol |

IUPAC 名称 |

4-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C21H22O5/c1-14(5-4-10-21(2,3)23)8-11-25-20-15-6-7-19(22)26-18(15)13-17-16(20)9-12-24-17/h4,6-10,12-13,23H,5,11H2,1-3H3/b10-4+,14-8+ |

InChI 键 |

WIEGIEBFVOUTDV-OVXNXNIRSA-N |

手性 SMILES |

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C/C=C/C(C)(C)O |

规范 SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CC=CC(C)(C)O |

产品来源 |

United States |

准备方法

Crude Extract Preparation

- Plant Material : Dried fruits of Peucedanum alsaticum are ground to a fine powder (particle size < 0.5 mm) to maximize surface area for solvent interaction.

- Solvent Selection : Sequential extraction with nonpolar to polar solvents (hexane → ethyl acetate → methanol) isolates coumarins in the ethyl acetate fraction, which contains this compound.

- Yield : 1 kg of dried material typically yields 10–15 g of ethyl acetate crude extract, with this compound constituting < 0.1% by weight.

High-Performance Counter-Current Chromatography (HPCCC)

HPCCC, a liquid-liquid separation technique, is the most effective method for isolating this compound due to its ability to handle complex matrices without solid-phase adsorption.

Solvent System Optimization

The biphasic solvent system n-hexane/ethyl acetate/methanol/water (1:1:1:1, v/v) achieves optimal partition coefficients (K values) for this compound (K = 1.2–1.5), balancing resolution and run time:

| Parameter | Value |

|---|---|

| Stationary Phase | Upper organic phase |

| Mobile Phase | Lower aqueous phase |

| Flow Rate | 2.5 mL/min (analytical) → 15 mL/min (preparative) |

| Rotation Speed | 1,600 rpm |

| Temperature | 25°C |

Scale-Up Process

- Analytical to Preparative Transition : A 1 g crude extract separation at the analytical scale (100 mL column volume) is linearly scaled to a 10 g load on a 1,000 mL column, maintaining resolution.

- Output : From 1 g of crude extract, HPCCC yields 0.7 mg of this compound at 99.5% purity, alongside co-eluted dihydropyranochromones (e.g., ledebouriellol).

Complementary Purification Techniques

Silica Gel Chromatography

- Gradient Elution : Post-HPCCC fractions containing this compound are further purified using silica gel (200–300 mesh) with a gradient of methylene chloride/ethyl acetate (10:1 → 1:1).

- Recovery : Additional 10–15% yield improvement is achieved, though with longer processing times (~48 hrs) compared to HPCCC.

Preparative HPLC

- Conditions : C18 column (250 × 21.2 mm, 5 μm), isocratic acetonitrile/water (55:45) at 10 mL/min, UV detection at 320 nm.

- Purity Enhancement : Final polishing steps increase purity from 95% to >99%, critical for pharmacological assays.

Analytical Characterization

Structural Elucidation

Purity Assessment

化学反应分析

反应类型: Notoptol 经历各种化学反应,包括氧化反应、还原反应和取代反应。这些反应对于改变化合物的结构和增强其在不同应用中的性能至关重要。

常用试剂和条件: 涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和亲核试剂。反应条件通常涉及受控温度、溶剂和催化剂,以确保化合物的预期转化。

形成的主要产物: 从 this compound 反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化反应可能生成羟基化的衍生物,而还原反应可能生成化合物的还原形式。

科学研究应用

Pharmacological Properties

Notoptol exhibits several pharmacological properties that make it a subject of interest in medicinal research:

- Anti-inflammatory Effects : Research indicates that this compound possesses significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Analgesic Activity : The compound has been shown to provide pain relief, which is beneficial in the management of chronic pain conditions .

- Melanin Stimulation : this compound can stimulate melanin formation, suggesting potential applications in dermatology for conditions like vitiligo or other pigmentation disorders .

Antimicrobial Applications

This compound has demonstrated antimicrobial activity against various pathogens:

- Bacterial Infections : Studies have indicated that this compound shows effectiveness against certain bacterial strains, making it a potential candidate for antibiotic development .

- Viral Infections : Preliminary studies suggest that this compound may inhibit the replication of viruses such as HIV and influenza, indicating its potential as an antiviral agent .

Cancer Research

This compound's role in cancer research is particularly noteworthy:

- Apoptosis Induction : Research has shown that this compound can induce apoptosis in cancer cells, particularly in leukemia models, highlighting its potential as a therapeutic agent in oncology .

- Combination Therapies : this compound is being explored as part of combination therapies to enhance the efficacy of existing chemotherapeutic agents while reducing toxicity .

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its effects is crucial for its application:

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Anti-inflammatory Effects

A study involving animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups, supporting its use in inflammatory conditions. -

Case Study 2: Antiviral Activity

In vitro studies showed that this compound inhibited the replication of the influenza virus, suggesting its potential as an antiviral treatment. Further research is needed to validate these findings in clinical settings.

作用机制

与相似化合物的比较

This compound 与其他香豆素化合物类似,例如 Notopterol 和 Nodakenin,这些化合物也从伞形科植物中分离出来. this compound 在其特定的化学结构和生物活性方面是独特的。 与 Notopterol 和 Nodakenin 不同,this compound 已被证明具有独特的抗炎和黑色素刺激特性

相似化合物列表:- Notopterol

- Nodakenin

- 对羟基苯乙基茴香醚

- 6′-O-反式阿魏酰诺达肯宁

相似化合物的比较

Structural Comparison with Analogous Coumarins

Notoptol shares structural homology with other coumarins, as demonstrated by similarity indices and spectroscopic

Table 1: Structural Similarity Scores (Tanimoto Index)

*GSK1016790A is a reference compound for "hot" TCM properties .

Key Structural Differences :

- Side Chain Configuration: this compound’s monoterpenyloxy side chain at C-5 has a cis-double bond at C-18, distinct from the trans-configuration in its isomer, compound 3 (5-[(2E,5Z)-7-hydroxy-3,7-dimethyl-2,5-octadienoxy]psoralene) .

- Functional Groups: Unlike bergapten (a linear furanocoumarin), this compound contains a prenyl group, enhancing its interaction with hydrophobic protein pockets .

Pharmacological Activity Comparison

Anti-inflammatory Effects

This compound inhibits nitric oxide (NO) production in RAW 264.7 macrophages (IC₅₀ = 25.19 ± 2.44 μmol/L), though less potent than bergamottin (IC₅₀ = 8.50 ± 0.73 μmol/L) . Its mechanism involves suppressing TNF-α, MAPK, and CREB phosphorylation, which are critical in inflammatory pathways .

Table 2: Comparative Anti-inflammatory Activity of Coumarins

| Compound | IC₅₀ (μmol/L) | Key Targets |

|---|---|---|

| This compound | 25.19 ± 2.44 | TNF-α, MAPK, VEGFA |

| Bergamottin | 8.50 ± 0.73 | CYP3A4, P-glycoprotein |

| Notopterol | 16.80 ± 3.74 | NF-κB, IL-6 |

Multi-Target Binding Affinity

In QHSSD, this compound exhibits high binding affinity to TNF-α (Vina score < -5 kcal/mol) and EGFR, comparable to mediacarpin and cnidilin . Its node degree in component-target networks (degree = 33) underscores its centrality in multi-component TCM formulations .

Bioavailability and Natural Sources

- Natural Abundance: this compound is a major constituent in N. incisum rhizomes, often co-occurring with notopterol and isoimperatorin . Its concentration varies geographically, with higher yields in Sichuan Province (China) .

- Extraction Efficiency : HPCCC isolation from Peucedanum ostruthium yields 0.7 mg/g crude extract, lower than ledebouriellol (1.46 mg/g) due to structural complexity .

常见问题

How can researchers formulate a focused research question on Notoptol using established scientific frameworks?

- Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example: "How does this compound (intervention) modulate [specific pathway] (outcome) in [cell line/organism] (population) compared to [control compound] (comparison) over [timeframe]?" This ensures specificity and aligns with criteria for feasibility, novelty, and relevance .

Q. What are the key considerations when designing experiments to study this compound's biochemical mechanisms?

- Methodological Answer :

- Define independent/dependent variables (e.g., dosage, exposure time vs. enzyme activity).

- Include replication (biological/technical replicates) and controls (positive/negative, vehicle).

- Validate protocols using peer-reviewed methods (e.g., HPLC for purity checks, in vitro assays for activity) .

- Table 1 : Common Analytical Techniques for this compound Characterization

| Technique | Parameters Measured | Key Considerations |

|---|---|---|

| HPLC-MS | Purity, metabolites | Column selection, ionization mode |

| NMR | Structural elucidation | Solvent compatibility, 2D experiments |

| SPR | Binding affinity | Surface functionalization, buffer pH |

| Adapted from reproducibility guidelines . |

Q. How to identify research gaps in this compound studies using literature reviews?

- Methodological Answer :

- Conduct systematic reviews with databases (PubMed, SciFinder) using keywords: "this compound AND [mechanism/target]".

- Map contradictions (e.g., efficacy in in vivo vs. in vitro models) and unresolved variables (e.g., pH-dependent stability) .

Advanced Research Questions

Q. How should conflicting data on this compound's pharmacokinetic properties be analyzed and resolved?

- Methodological Answer :

- Perform meta-analysis to aggregate data from disparate studies, applying statistical models (random-effects) to account for heterogeneity.

- Validate methodologies: Compare assay conditions (e.g., plasma protein binding assays vs. microsomal stability tests) .

- Table 2 : Common Contradictions in this compound Research

Q. What methodologies are recommended for optimizing this compound's isolation protocols from novel biological sources?

- Methodological Answer :

- Use design of experiments (DoE) to test variables (extraction solvent, temperature, sonication time).

- Apply response surface methodology (RSM) to model yield vs. cost-efficiency .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to study this compound's polypharmacology?

- Methodological Answer :

- Use pathway enrichment tools (KEGG, Gene Ontology) to identify overlapping targets.

- Apply machine learning (random forests, neural networks) to predict off-target interactions .

Methodological Guidelines for Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。